molecular formula C12H10O5 B15058370 4-(2-Oxopropoxy)benzofuran-6-carboxylicacid

4-(2-Oxopropoxy)benzofuran-6-carboxylicacid

Cat. No.: B15058370
M. Wt: 234.20 g/mol
InChI Key: XNGBLBUQOBFDPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxopropoxy)benzofuran-6-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 4-(2-Oxopropoxy)benzofuran-6-carboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxopropoxy)benzofuran-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

4-(2-Oxopropoxy)benzofuran-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Oxopropoxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Oxopropoxy)benzofuran-6-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both the 2-oxopropoxy group and the carboxylic acid group on the benzofuran ring provides opportunities for diverse chemical modifications and applications .

Properties

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

4-(2-oxopropoxy)-1-benzofuran-6-carboxylic acid

InChI

InChI=1S/C12H10O5/c1-7(13)6-17-11-5-8(12(14)15)4-10-9(11)2-3-16-10/h2-5H,6H2,1H3,(H,14,15)

InChI Key

XNGBLBUQOBFDPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC(=CC2=C1C=CO2)C(=O)O

Origin of Product

United States

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